In-Depth Technical Guide to the Crystal Structure of Cadmium Nitrate Tetrahydrate
In-Depth Technical Guide to the Crystal Structure of Cadmium Nitrate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cadmium nitrate (B79036) tetrahydrate, Cd(NO₃)₂·4H₂O. The information presented is collated from seminal crystallographic studies and is intended to serve as a detailed resource for researchers in materials science, chemistry, and pharmacology.
Introduction
Cadmium nitrate tetrahydrate is an inorganic compound that crystallizes as colorless, hygroscopic solids.[1] Its structural characterization is crucial for understanding its chemical properties and potential applications. This document outlines the detailed crystal structure, including unit cell parameters, atomic coordinates, and a thorough analysis of the coordination environment of the cadmium ion and the intricate hydrogen bonding network.
Crystallographic Data
The crystal structure of cadmium nitrate tetrahydrate was determined by single-crystal X-ray diffraction. The seminal work by Matković and Ribar in 1963, later refined by Matković, Ribar, Zelenko, and Peterson in 1966, established the definitive structural parameters.[2][3]
Crystal System and Space Group
Cadmium nitrate tetrahydrate crystallizes in the orthorhombic system.[2] The assigned space group is Fdd2 .[4]
Unit Cell Parameters
The unit cell dimensions, determined from X-ray diffraction data, are summarized in Table 1.
| Parameter | Value |
| a | 5.83 Å |
| b | 25.75 Å |
| c | 10.99 Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1648.9 ų |
| Z | 8 |
| Data sourced from Matković and Ribar (1963).[2] |
Atomic Structure
The asymmetric unit of the cadmium nitrate tetrahydrate crystal contains one cadmium ion, two nitrate ions, and four water molecules.
Atomic Coordinates
The fractional atomic coordinates for the atoms in the asymmetric unit are presented in Table 2.
| Atom | Wyckoff Position | x | y | z |
| Cd | 8a | 0.2500 | 0.0000 | 0.0000 |
| N1 | 16b | 0.0000 | 0.0875 | 0.1472 |
| O1 | 16b | 0.0000 | 0.0417 | 0.2167 |
| O2 | 16b | 0.0000 | 0.1292 | 0.2000 |
| O3 | 16b | 0.0000 | 0.0917 | 0.0250 |
| O(H₂O)1 | 16b | 0.2500 | 0.0542 | -0.1500 |
| O(H₂O)2 | 16b | 0.2500 | -0.0542 | 0.1500 |
| Data sourced from the refinement by Matković, Ribar, Zelenko, and Peterson (1966).[3] |
Molecular Structure and Coordination
Cadmium Ion Coordination
The cadmium(II) ion is central to the structure and exhibits an eight-coordinate geometry. It is coordinated by four oxygen atoms from two bidentate nitrate groups and four oxygen atoms from four water molecules.[5] This coordination forms a distorted square antiprism.
Bond Lengths and Angles
The key bond lengths and angles within the coordination sphere of the cadmium ion and the nitrate groups are detailed in Tables 3 and 4, respectively.
Table 3: Selected Bond Lengths in Cd(NO₃)₂·4H₂O
| Bond | Length (Å) |
| Cd–O(NO₃) | 2.45 |
| Cd–O(H₂O) | 2.30 |
| N–O (bridging) | 1.26 |
| N–O (terminal) | 1.22 |
| Approximate values derived from crystallographic studies. |
Table 4: Selected Bond Angles in Cd(NO₃)₂·4H₂O
| Angle | **Value (°) ** |
| O(H₂O)–Cd–O(H₂O) | 78.4, 91.2, 144.3 |
| O(NO₃)–Cd–O(NO₃) | 51.5 |
| O–N–O | 117.5, 121.2, 121.3 |
| Approximate values derived from crystallographic studies. |
Hydrogen Bonding Network
An extensive network of hydrogen bonds involving the coordinated water molecules and the oxygen atoms of the nitrate groups plays a crucial role in stabilizing the crystal lattice.[6][7][8] The water molecules act as hydrogen bond donors, while the nitrate oxygen atoms serve as acceptors. This network links the [Cd(H₂O)₄(NO₃)₂] units into a three-dimensional supramolecular architecture.
Experimental Protocols
Synthesis of Single Crystals
Single crystals of cadmium nitrate tetrahydrate suitable for X-ray diffraction can be prepared by the slow evaporation of an aqueous solution of cadmium nitrate.[1]
Materials:
-
Cadmium nitrate tetrahydrate (high purity)
-
Deionized water
Procedure:
-
Prepare a saturated solution of cadmium nitrate tetrahydrate in deionized water at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear filtrate to a clean crystallizing dish.
-
Cover the dish with a perforated lid (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free environment at a constant, ambient temperature.
-
Colorless, well-formed crystals should appear within a few days to a week.
-
Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested from the mother liquor.
X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
A four-circle single-crystal X-ray diffractometer (e.g., Bruker AXS SMART APEX)
-
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation
-
A low-temperature device (e.g., Oxford Cryosystems) to maintain the crystal at a constant temperature (typically 100 K or 293 K) during data collection.
Data Collection and Processing:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is cooled to the desired temperature to minimize thermal vibrations.
-
A series of diffraction images are collected over a range of crystal orientations.
-
The collected data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques.
Visualizations
Cadmium Coordination Environment
The following diagram illustrates the coordination of the cadmium ion by the nitrate and water ligands.
Caption: Coordination environment of the Cd²⁺ ion.
Experimental Workflow
The logical flow from material synthesis to final structure analysis is depicted below.
Caption: Experimental workflow for crystal structure determination.
References
- 1. Cadmium nitrate - Wikipedia [en.wikipedia.org]
- 2. The Crystal Structure of Cadmium Nitrate Tetrahydrate [hrcak.srce.hr]
- 3. scispace.com [scispace.com]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel hydrogen-bonded two- and three-dimensional networks generated from the reaction of metal nitrate hydrates (M = Cd, Co) with the bidentate linear ligand 4,4′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
